Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride
CAS No.: 17339-60-5
Cat. No.: VC21046333
Molecular Formula: C8H21ClN2S2
Molecular Weight: 244.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17339-60-5 |
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Molecular Formula | C8H21ClN2S2 |
Molecular Weight | 244.9 g/mol |
IUPAC Name | 2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H20N2S2.ClH/c1-9(2)5-7-11-12-8-6-10(3)4;/h5-8H2,1-4H3;1H |
Standard InChI Key | ZKRMYUINGCACQZ-UHFFFAOYSA-N |
SMILES | CN(C)CCSSCCN(C)C.Cl.Cl |
Canonical SMILES | CN(C)CCSSCCN(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is characterized by several identifiers that uniquely define it within chemical databases and regulatory frameworks. The compound's fundamental identifiers are presented in Table 1 below.
Table 1: Chemical Identifiers of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride
Parameter | Information |
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CAS Number | 17339-60-5 |
Molecular Formula | C₈H₂₂Cl₂N₂S₂ |
Molecular Weight | 281.30 g/mol |
EINECS Number | 405-300-9 |
MDL Number | MFCD00190681 |
InChI Key | OJNVDODUOWHJPK-UHFFFAOYSA-N |
RTECS Number | KR7300000 |
UN Number | 3077 |
The compound is also known by synonyms including "2,2′-Dithiobis(N,N-dimethylethylamine) Dihydrochloride" .
Structural Features
The IUPAC name of the compound is (2-{[2-(dimethylazaniumyl)ethyl]disulfanyl}ethyl)dimethylazanium dichloride, highlighting its structural elements . The molecular structure is characterized by:
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A central disulfide bond (S-S) connecting two identical moieties
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Two terminal dimethylamino groups that are protonated in the dihydrochloride form
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Ethyl linkers between the disulfide bond and the dimethylamino groups
The simplified molecular input line entry system (SMILES) notation for this compound is: [Cl-].[Cl-].CNH+CCSSCCNH+C .
Physical and Chemical Properties
Physical State and Appearance
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride presents as a solid at standard temperature and pressure. Detailed physical properties are compiled in Table 2.
Table 2: Physical Properties
Property | Description |
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Physical State (20°C) | Solid |
Appearance | White to Almost white powder to crystal |
Color Range | White to Yellow |
Physical Form | Crystalline Powder |
These physical characteristics are consistent across different commercial sources of the compound .
Chemical Properties and Reactivity
The central disulfide bond is the primary reactive center of the molecule, making it valuable for disulfide exchange reactions and redox chemistry. This disulfide linkage can undergo cleavage under reducing conditions, particularly in the presence of thiol-containing compounds or reducing agents such as β-mercaptoethanol (BME) .
The protonated dimethylamino groups contribute to the compound's water solubility and its ability to participate in acid-base equilibria. These functional groups also influence the compound's behavior in biological systems.
Analytical Profile
Analytical Method | Purity Specification |
---|---|
HPLC | ≥98.0% (area%) |
Nonaqueous Titration | min. 98.0% |
These purity levels are essential for research applications where contaminants could interfere with experimental outcomes .
Analytical Methods
Identification and quantification of the compound commonly employ several analytical techniques:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry for molecular weight confirmation and adduct detection
Hazard Statement | Description |
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H302 | Harmful if swallowed |
H317 | May cause an allergic skin reaction |
H319 | Causes serious eye irritation |
H410 | Very toxic to aquatic life with long lasting effects |
The compound is classified under UN Number 3077, Hazard Class 9, with a Packing Group III designation for transportation purposes .
Environmental Concerns
The H410 classification ("Very toxic to aquatic life with long lasting effects") indicates significant environmental toxicity. This necessitates careful waste management practices:
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Collect spillage promptly
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Dispose of contents and containers at approved waste disposal facilities
Research Applications
Disulfide Tethering in Fragment-Based Drug Discovery
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride has proven valuable in disulfide tethering techniques used in fragment-based drug discovery. This approach involves:
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Screening libraries of disulfide-containing compounds against proteins with accessible cysteine residues
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Identifying compounds that form disulfide bonds with target proteins
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Using these hits as starting points for drug development
The compound has been specifically employed in disulfide exchange reactions to generate libraries for site-directed fragment screening against therapeutic targets .
Cysteine-Targeted Inhibitor Development
Research has demonstrated the utility of this compound in developing covalent molecular inhibitors targeting specific cysteine residues in proteins. In one notable study, the compound was used in a disulfide tethering screen to identify fragments that could engage BFL-1, a BCL-2 protein implicated in cancer. The results showed that relatively small molecular fragments, when able to form disulfide bonds with specific cysteine residues, could achieve inhibitory effects comparable to larger peptide-based inhibitors .
Redox-Responsive Drug Delivery Systems
The disulfide linkage in Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride makes it relevant to the development of redox-responsive drug delivery systems. Research indicates that:
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Disulfide bonds can be cleaved in reducing environments, such as those found in tumor tissues or intracellular compartments
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This property enables the development of drug carriers that selectively release their payload in target tissues
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Comparative studies between disulfide and diselenide linkages have shown disulfide-based systems maintain structural stability under physiological conditions but undergo reduction in the presence of glutathione (GSH)
Synthetic Approaches
The synthesis of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride typically involves a two-step procedure:
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Formation of disulfide dimers, often using cystamine derivatives as starting materials
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Disulfide exchange reactions using appropriate reagents
A specific synthetic route described in the literature involves:
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Combining a free acid coupling partner with cystamine dihydrochloride
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Using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
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Performing disulfide exchange with bis[2-(N,N-dimethylamino)ethyl]disulfide dihydrochloride and cysteamine hydrochloride
These synthetic approaches yield the target compound with high purity suitable for research applications.
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